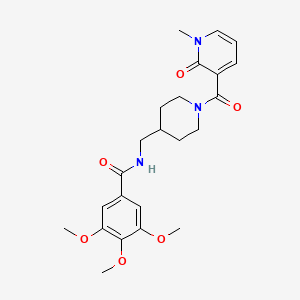

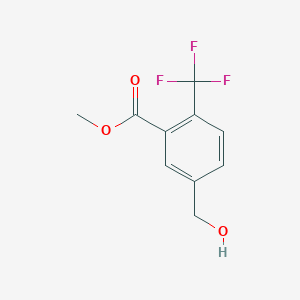

![molecular formula C7H5ClIN3O2S B2483927 6-氯-5-碘-2-(甲磺酰)-3H-咪唑并[4,5-b]吡啶 CAS No. 1394373-18-2](/img/structure/B2483927.png)

6-氯-5-碘-2-(甲磺酰)-3H-咪唑并[4,5-b]吡啶

描述

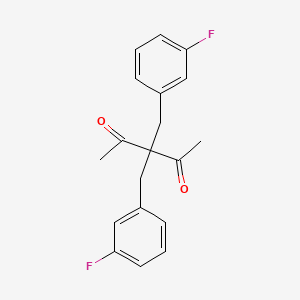

This compound is likely a heterocyclic compound due to the presence of imidazole and pyridine rings in its structure. The presence of chlorine, iodine, and a methylsulfonyl group indicates that it’s a highly functionalized molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of imidazole and pyridine rings, along with chlorine, iodine, and a methylsulfonyl group attached to the rings .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For instance, the chlorine and iodine atoms could potentially be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

- Targeted Kinase Inhibitors : This compound’s structure suggests potential as a kinase inhibitor due to its imidazo[4,5-b]pyridine scaffold. Researchers can explore its activity against specific kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders .

- Suzuki–Miyaura Coupling : Utilize this compound as a boron reagent in Suzuki–Miyaura cross-coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for carbon–carbon bond formation .

- Protodeboronation : Explore its use in protodeboronation reactions, particularly for alkyl boronic esters. Developing efficient protocols for this transformation could enhance synthetic methodologies .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

作用机制

安全和危害

未来方向

The future directions for research on this compound could include exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .

属性

IUPAC Name |

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPYBQNRXLDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)

![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)